molecular formula C17H26N4O4S B215332 Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate

Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate

Cat. No. B215332
M. Wt: 382.5 g/mol
InChI Key: FVUBCWZZHCIGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate, also known as PIPES, is a chemical compound commonly used in scientific research applications. PIPES is a zwitterionic buffer that is used to maintain a constant pH in biological and biochemical experiments. The compound has a molecular weight of 302.4 g/mol and a chemical formula of C14H24N4O4S.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate is based on its ability to maintain a constant pH in biological and biochemical experiments. Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate is a zwitterionic buffer that can buffer solutions in the physiological pH range of 6.1-7.5. The compound contains both a weak acid and a weak base, which allows it to act as a buffer by accepting or donating protons to maintain a constant pH.
Biochemical and Physiological Effects:
Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate has no known biochemical or physiological effects on living organisms. The compound is considered to be non-toxic and is commonly used in cell culture media and other biological experiments.

Advantages and Limitations for Lab Experiments

Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate has several advantages for use in lab experiments. The compound is highly soluble in water, which makes it easy to prepare solutions of known concentrations. Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate is also stable over a wide range of temperatures and can be used in experiments that require heating or cooling. However, Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate has some limitations in certain experiments. The compound is not suitable for experiments that require a pH range outside of the physiological range of 6.1-7.5. Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate is also not suitable for experiments that require a high ionic strength buffer.

Future Directions

There are several future directions for the use of Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate in scientific research. One possible future direction is the development of new Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate derivatives that can buffer solutions at a wider range of pH values. Another future direction is the development of Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate-based buffers that can be used in experiments that require a high ionic strength buffer. Additionally, Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate could be used in combination with other buffers to create new buffer systems with unique properties.

Synthesis Methods

The synthesis of Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate involves the reaction of piperazine with 4-chloropyridine and ethyl chloroformate. The resulting compound is then treated with piperidine-1-sulfonyl chloride to form the final product, ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate. The synthesis of Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate is widely used in scientific research as a buffer in biochemical and biological experiments. The compound is commonly used to maintain a constant pH in cell culture media, protein purification, and enzyme assays. Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate is also used in electrophysiology experiments to buffer the extracellular solution and to stabilize the membrane potential of cells.

properties

Product Name

Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate

Molecular Formula

C17H26N4O4S

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N4O4S/c1-2-25-17(22)20-12-10-19(11-13-20)15-6-7-18-14-16(15)26(23,24)21-8-4-3-5-9-21/h6-7,14H,2-5,8-13H2,1H3

InChI Key

FVUBCWZZHCIGMD-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCCCC3

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCCCC3

solubility

57.4 [ug/mL]

Origin of Product

United States

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